molecular formula C16H16N2 B11703924 4-(5-Butylpyridin-2-yl)benzonitrile

4-(5-Butylpyridin-2-yl)benzonitrile

Cat. No.: B11703924
M. Wt: 236.31 g/mol
InChI Key: BKXSBLROUCJNHD-UHFFFAOYSA-N
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Description

4-(5-Butylpyridin-2-yl)benzonitrile is a nitrile-substituted aromatic compound featuring a pyridine ring linked to a benzonitrile group. The pyridine ring is substituted at the 5-position with a butyl chain, enhancing its hydrophobic character.

Properties

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

4-(5-butylpyridin-2-yl)benzonitrile

InChI

InChI=1S/C16H16N2/c1-2-3-4-14-7-10-16(18-12-14)15-8-5-13(11-17)6-9-15/h5-10,12H,2-4H2,1H3

InChI Key

BKXSBLROUCJNHD-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CN=C(C=C1)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Butylpyridin-2-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 5-butyl-2-chloropyridine with 4-cyanobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 4-(5-Butylpyridin-2-yl)benzonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-Butylpyridin-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.

    Substitution: Halogenating agents, nucleophiles, and bases are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(5-Butylpyridin-2-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of 4-(5-Butylpyridin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile

Structural Differences :

  • The pyridine ring in this compound is substituted with a tetrazole-methyl group at the 5-position, contrasting with the butyl chain in the target compound.
  • Both share the benzonitrile group, but the tetrazole introduces a nitrogen-rich heterocycle capable of metal coordination.

Functional Implications :

  • The tetrazole group enables diverse coordination modes in MOFs, as demonstrated in crystallographic studies .
  • The butyl chain in 4-(5-Butylpyridin-2-yl)benzonitrile likely increases lipophilicity (logP ≈ 4.2 predicted), enhancing membrane permeability compared to the tetrazole analog (logP ≈ 1.8 predicted).
Property 4-(5-Butylpyridin-2-yl)benzonitrile 4-((5-(Pyridin-3-yl)-2H-tetrazol-2-yl)methyl)benzonitrile
Molecular Weight (g/mol) 240.3 302.3
Key Functional Group Butyl chain Tetrazole-methyl
Predicted logP 4.2 1.8
Coordination Potential Low High (via tetrazole N atoms)
4-[(5-Methyl-1H-Benzimidazol-2-yl)methyl]aniline

Structural Differences :

  • Replaces pyridine with a benzimidazole ring and substitutes the nitrile with an aniline group.
  • The methyl group on benzimidazole reduces steric bulk compared to the butyl chain.

Functional Implications :

  • The aniline group (electron-donating) contrasts with benzonitrile (electron-withdrawing), altering electronic properties.
  • Benzimidazole derivatives are known for biological activity (e.g., antiviral agents), while the nitrile group in the target compound may enhance thermal stability for materials science .
Property 4-(5-Butylpyridin-2-yl)benzonitrile 4-[(5-Methyl-1H-Benzimidazol-2-yl)methyl]aniline
Aromatic System Pyridine-benzonitrile Benzimidazole-aniline
Electron Effects Strongly electron-withdrawing (nitrile) Electron-donating (aniline)
Bioactivity Potential Moderate (unstudied) High (antiviral, anticancer)

Key Research Findings and Gaps

  • Coordination Chemistry : Tetrazole analogs show utility in MOFs , but the butyl chain in 4-(5-Butylpyridin-2-yl)benzonitrile may limit metal-binding capacity despite improving solubility in organic solvents.
  • Biological Relevance : Benzimidazole-aniline derivatives exhibit proven bioactivity, whereas the nitrile group in the target compound could confer resistance to metabolic degradation .
  • Synthetic Accessibility : The butyl chain may complicate synthesis compared to methyl or tetrazole groups, requiring optimized alkylation protocols.

Biological Activity

4-(5-Butylpyridin-2-yl)benzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-(5-Butylpyridin-2-yl)benzonitrile is C16H18N2C_{16}H_{18}N_{2}. The compound features a butyl-substituted pyridine ring attached to a benzonitrile moiety, which is significant for its biological interactions.

PropertyValue
Molecular Formula C16H18N2C_{16}H_{18}N_{2}
Molecular Weight 254.33 g/mol
IUPAC Name 4-(5-butylpyridin-2-yl)benzonitrile

The biological activity of 4-(5-butylpyridin-2-yl)benzonitrile is primarily attributed to its interaction with specific molecular targets within cells. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.
  • Gene Expression Alteration : The compound could affect transcription factors, leading to changes in gene expression profiles.

Biological Activities

Research indicates that 4-(5-butylpyridin-2-yl)benzonitrile exhibits various biological activities:

  • Antimicrobial Activity : Studies have suggested that the compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections.
  • Anticancer Potential : Preliminary studies indicate that it may inhibit the growth of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
  • Neuroprotective Effects : Some findings suggest potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 4-(5-butylpyridin-2-yl)benzonitrile. Variations in the substituents on the pyridine and benzonitrile rings can significantly influence its potency and selectivity.

Key Findings from SAR Studies:

  • Substituent Effects : The introduction of different alkyl groups on the pyridine ring has shown to enhance activity against specific targets.
  • Positioning of Functional Groups : The position of functional groups on the aromatic rings can alter binding affinities and biological efficacy.

Case Studies

Several studies have explored the biological activity of 4-(5-butylpyridin-2-yl)benzonitrile:

  • In Vitro Studies : Laboratory experiments demonstrated that the compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an antibiotic agent.
  • Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound resulted in significant reductions in cell viability, highlighting its anticancer properties.
  • Neuroprotection Assays : In models of oxidative stress, 4-(5-butylpyridin-2-yl)benzonitrile showed promising results in protecting neuronal cells from damage.

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